N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a complex organic compound with a molecular formula of C12H17NO3 This compound is known for its unique structural features, which include a benzoxazole ring and a dimethoxyphenyl group
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves several steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine . This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be compared with similar compounds such as:
N-acetyl-3,4-dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the benzoxazole ring.
2-aminobenzoic acid derivatives: Contains the benzoxazole ring but different substituents on the phenyl group.
Benzoxazole derivatives: Similar core structure but varying functional groups attached to the benzoxazole ring.
These comparisons highlight the unique combination of structural features in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-16-8-7-13(11-17(16)25-2)9-10-20-18(22)12-21-14-5-3-4-6-15(14)26-19(21)23/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBYNXWXUUFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3OC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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